molecular formula C7H8N2O3 B1178425 Steroids, soya hydroxy CAS No. 129311-52-0

Steroids, soya hydroxy

Cat. No.: B1178425
CAS No.: 129311-52-0
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Description

"Steroids, soya hydroxy" refers to ethoxylated derivatives of sterols derived from soybeans. These compounds are synthesized by reacting soy sterols (phytosterols) with ethylene oxide, a process that enhances their solubility and surfactant properties . Soy sterols themselves are plant-based steroids characterized by a tetracyclic cyclopenta[a]phenanthrene structure, similar to cholesterol but with modifications such as methyl or ethyl groups at C24 . Ethoxylation introduces polyoxyethylene chains, making the compound more hydrophilic and suitable for industrial applications, such as emulsifiers in cosmetics or detergents . Unlike mammalian steroids, which are often hormone precursors (e.g., testosterone, cortisol), soy hydroxy steroids are non-hormonal and primarily used in non-pharmacological contexts .

Properties

CAS No.

129311-52-0

Molecular Formula

C7H8N2O3

Synonyms

Steroids, soya hydroxy

Origin of Product

United States

Chemical Reactions Analysis

Hydroxylation Reactions

Hydroxylation introduces -OH groups at specific positions on the steroid nucleus or side chain, primarily catalyzed by cytochrome P450 enzymes and peroxygenases.

Key Positions and Enzymatic Catalysts:

  • 9α-Hydroxylation :
    Critical for producing intermediates like 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) . Achieved via Mycobacterium neoaurum mutants, enhancing phytosterol conversion efficiency by 27.3% through rip1 gene deletion .

  • 7α-, 11α-, and 16α-Hydroxylation :
    Observed in fungal peroxygenases (e.g., AaeUPO, CciUPO) during cholesterol and ergosterol oxidation .

  • 25-Hydroxylation :
    Mediated by molybdenum-dependent steroid C25 dehydrogenases in anaerobic bacteria like Sterolibacterium denitrificans .

Table 1: Hydroxylation Efficiency of Fungal Peroxygenases

Substrate% Conversion by CciUPO% Conversion by AaeUPO
Cholesterol100%64%
Cholestan-3-one54%42%
Ergosterol6%10%

Dehydrogenation and Redox Reactions

Dehydrogenation alters steroid rings to form unsaturated bonds, enabling further functionalization.

Key Pathways:

  • Δ1,2-Dehydrogenation :
    Catalyzed by 3-ketosteroid dehydrogenases (KstD), converting cholest-4-en-3-one (CEO) to cholest-1,4-diene-3-one (CDO) in S. denitrificans .

  • 17β-Reduction :
    Reduces 3-ketosteroids to 17β-hydroxysteroids, pivotal in androgen and estrogen biosynthesis .

Microbial Conversion Data:

  • Deletion of kstD genes in M. neoaurum increases 9-OHAD yield by 32.1% via ROS reduction .

  • S. denitrificans achieves 70–80% conversion of 25-OH-CDO to 25-phospho-CDO using ATP-dependent 25-hydroxy steroid kinase (25-HSK) .

Phosphorylation and ATP-Dependent Dehydration

Phosphorylation at tertiary C25 positions generates high-energy intermediates for anaerobic degradation.

Mechanism:

  • 25-HSK Activity :
    Reversibly phosphorylates 25-OH-steroids using ATP, forming 25-phosphoesters with a transfer potential ≈20 kJ mol⁻¹ higher than ATP’s β,γ-phosphoanhydride .

  • Equilibrium Dynamics :
    At 1 mM ATP and 25-OH-CDO, 50% substrate conversion occurs due to thermodynamic equilibrium .

Baeyer-Villiger Oxidation

This reaction introduces ketone groups or lactones via Baeyer-Villiger monooxygenases (BVMOs).

Example:

  • Testolactone Synthesis :
    BVMOs oxidize androstenedione (ADD) to testolactone, an aromatase inhibitor, using NADPH and O₂ .

Side-Chain Degradation and Ring Functionalization

Microbial systems selectively cleave sterol side chains while preserving the steroid nucleus.

Key Enzymes:

  • CYP125 :
    Initiates side-chain oxidation in M. neoaurum, improving androstenedione (AD) yield by 37.8% when overexpressed .

  • 3β-HSD and 17β-HSD :
    Catalyze redox steps in the Δ⁴ and Δ⁵ pathways, influencing glucocorticoid and androgen synthesis .

Inhibition by Isoflavones

Soy isoflavones like genistein and daidzein modulate steroidogenesis by targeting key enzymes.

Experimental Findings:

  • CYP17A1 Lyase Inhibition :
    Daidzein reduces DHEA production by 58% in HEK293 cells, lowering serum DHEAS levels in humans (P < 0.01) .

  • 3βHSD2 Suppression :
    Decreases androstenedione (A4) synthesis in ovarian and adrenal tissues .

Table 2: Enhanced Steroid Production via Microbial Engineering

Strain ModificationPhytosterol Conversion Increase9-OHAD Yield Improvement
M. neoaurum ΔkstD1-3 Δrip137.8%27.3%
M. neoaurum with cyp125 overexpression43.75% (acyl-CoA yield)N/A

This synthesis of chemical reactions underscores the complexity and biotechnological potential of soya hydroxy steroids, driven by enzymatic specificity and microbial metabolic engineering.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

C11-Hydroxy/C11-Oxo Steroids

  • Structure : C11-hydroxy steroids (e.g., cortisol, corticosterone) feature hydroxyl or ketone groups at the C11 position, critical for glucocorticoid activity .
  • Synthesis: Produced endogenously in adrenal glands or via microbial biotransformation of steroidal precursors .
  • Activity: Bind to glucocorticoid receptors, regulating metabolism and immune response.
  • Applications : C11 steroids are used clinically for anti-inflammatory therapies, while soy hydroxy steroids serve industrial roles .

Spiro Heterocyclic Steroids

  • Structure : Incorporate heterocyclic rings (e.g., oxazole, oxazoline) fused to the steroid nucleus .
  • Synthesis : Achieved via cyclocondensation or photochemical reactions .
  • Activity : Exhibit antimicrobial, antiviral, or anti-inflammatory properties. For example, spiro-oxazoline steroids inhibit HIV protease .
  • Applications: Drug development vs. non-therapeutic industrial uses of soy hydroxy steroids .

Comparative Data Table

Compound Source Key Functional Groups Bioactivity Applications
Steroids, soya hydroxy Soybean phytosterols Ethoxylated hydroxyls None Cosmetics, detergents
C11-Hydroxy steroids Adrenal synthesis C11-OH/C11=O Glucocorticoid signaling Anti-inflammatory drugs
4β-Amino-androstanes Synthetic C4-NH2/C4-NHR Neuroactive, anti-cancer Pharmacological research
Spiro-oxazoline steroids Synthetic Spiro-heterocyclic rings Antimicrobial, antiviral Drug development

Key Research Findings

  • Ethoxylation Impact: Ethoxylated soy sterols show 10–20% higher water solubility compared to non-ethoxylated analogs, making them ideal for emulsion stabilization .
  • Synthetic Complexity : Spiro heterocyclic steroids require 8–12 synthesis steps vs. 2–3 steps for ethoxylated soy sterols .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling steroids, including soya hydroxy derivatives, in laboratory settings?

  • Methodological Answer :

  • Always use pre-diluted standard solutions to minimize exposure risks. If preparing primary solutions, work in a chemical fume hood with NIOSH-approved respiratory protection for high-concentration handling .
  • Train personnel in toxicological risks (e.g., carcinogenicity) and spill management. Use certified reference materials to ensure purity and reduce contamination risks .

Q. How should researchers prepare and validate standard solutions of soya hydroxy steroids for analytical calibration?

  • Methodological Answer :

  • Use high-purity materials or commercially certified solutions. For in-house preparation, follow concentration guidelines (e.g., Table 3 in Method 1698 for steroid/hormone calibration) and verify degradation via stability tests (e.g., HPLC or GC-MS monitoring) .
  • Spike recovery experiments in matrices (water, soil) are essential to validate extraction efficiency and minimize background interference (e.g., Table 2 thresholds for environmental samples) .

Q. What analytical techniques are recommended for detecting soya hydroxy steroids in complex environmental matrices?

  • Methodological Answer :

  • High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for sensitivity and specificity. Optimize parameters such as column temperature gradients and ionization modes to resolve co-eluting compounds in biosolids or sediment .
  • Include isotopic-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and instrument drift .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on steroid degradation pathways across different environmental conditions?

  • Methodological Answer :

  • Conduct controlled degradation studies with variables like pH, temperature, and microbial activity. Use multivariate statistical analysis (e.g., PCA or ANOVA) to identify confounding factors .
  • Cross-validate findings with multi-laboratory trials and meta-analyses of published degradation rates. Address discrepancies using frameworks like the FINER criteria to assess study feasibility and novelty .

Q. What strategies optimize the integration of multi-omics data (e.g., metabolomics, proteomics) to study soya hydroxy steroid interactions in biological systems?

  • Methodological Answer :

  • Combine HRGC/HRMS data with transcriptomic profiling to map steroid-induced gene expression changes. Use bioinformatics tools (e.g., KEGG pathway analysis) to link metabolic shifts to steroid exposure .
  • Validate hypotheses with in vitro models (e.g., cell cultures) exposed to controlled steroid concentrations, measuring endpoints like oxidative stress markers or autophagy activation .

Q. How should long-term stability studies of soya hydroxy steroids be designed to assess environmental persistence and bioaccumulation?

  • Methodological Answer :

  • Use longitudinal cohort designs with repeated sampling from controlled ecosystems (e.g., mesocosms). Monitor degradation byproducts via tandem mass spectrometry and compare with predictive QSAR models .
  • Apply survival analysis to estimate half-lives in different matrices (water vs. soil) and assess bioaccumulation factors in indicator species (e.g., Daphnia) .

Q. What ethical considerations are paramount when designing in vivo studies on soya hydroxy steroids?

  • Methodological Answer :

  • Follow institutional animal care guidelines (e.g., 3Rs: Replacement, Reduction, Refinement). Justify sample sizes statistically to minimize unnecessary harm .
  • Disclose conflicts of interest (e.g., funding sources) and ensure transparency in data reporting to avoid bias, as emphasized in biomedical research frameworks .

Data Contradiction and Validation

Q. How can researchers address methodological flaws in studies reporting conflicting bioactivity results for soya hydroxy steroids?

  • Methodological Answer :

  • Replicate experiments under identical conditions (e.g., pH, solvent systems). Use Bland-Altman plots to assess inter-laboratory variability .
  • Engage peer reviewers from diverse fields (e.g., toxicology, analytical chemistry) to identify overlooked confounders, such as matrix effects or instrument calibration drift .

Hypothesis Development

Q. How can the FINER criteria improve hypothesis formulation for ecotoxicological studies on soya hydroxy steroids?

  • Methodological Answer :

  • Feasibility : Align with available HRGC/HRMS infrastructure and certified reference materials .
  • Novelty : Investigate understudied endpoints (e.g., epigenetic effects or microbiome interactions).
  • Ethics : Prioritize non-invasive sampling in field studies .
  • Relevance : Link findings to regulatory thresholds (e.g., EPA water quality standards) .

Tables Referenced

  • Table 2 (Method 1698) : Maximum allowable background levels for steroids in environmental matrices .
  • Table 3 (Method 1698) : Calibration concentrations for steroid/hormone analysis .

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